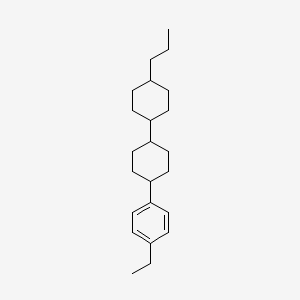

trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl

Descripción general

Descripción

trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl: is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a biphenyl derivative with a bicyclohexyl core, making it an interesting subject for research in materials science and liquid crystal technology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl typically involves the coupling of 4-ethylphenyl and 4-propyl-bicyclohexyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling reaction. For instance, palladium-catalyzed cross-coupling reactions are commonly employed in the synthesis of such biphenyl derivatives .

Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: : trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Applications in Liquid Crystals

1. Liquid Crystal Displays (LCDs)

One of the primary applications of trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl is in the formulation of liquid crystal materials used in LCDs. The compound acts as a liquid crystal monomer (LCM), which is critical for developing display technologies. Its unique molecular structure allows for effective alignment and manipulation of liquid crystals, enhancing display performance and color reproduction .

2. Intermediate for Liquid Crystal Polymers

The compound serves as an intermediate in synthesizing various liquid crystal polymers (LCPs). These polymers are essential for creating advanced materials with tailored properties for specific applications, including flexible displays and high-performance optical devices .

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)

Research indicates that this compound can be utilized in organic light-emitting diodes (OLEDs). Its properties contribute to the efficiency and stability of OLED devices, making it a promising candidate for next-generation display technologies .

2. Charge Transport Materials

The compound has been explored as a charge transport material in organic semiconductor devices. Its chemical structure facilitates efficient charge mobility, which is crucial for enhancing the performance of organic electronic components .

Biochemical Applications

1. Proteomics Research

In biochemical research, this compound has been identified as a valuable reagent for proteomics studies. It can be used to modify proteins or peptides, aiding in the analysis of protein interactions and functions .

2. Drug Delivery Systems

The compound's ability to penetrate biological membranes positions it as a potential candidate for drug delivery systems. Its chemical properties allow it to serve as a carrier for therapeutic agents, enhancing their bioavailability and efficacy .

Case Studies and Research Findings

| Application Area | Specific Use Case | Findings/Insights |

|---|---|---|

| Liquid Crystals | LCD Manufacturing | Improved alignment and color reproduction in displays |

| Organic Electronics | OLEDs | Enhanced efficiency and stability in OLED devices |

| Biochemical Research | Proteomics | Effective modification of proteins for interaction studies |

| Drug Delivery Systems | Carrier for therapeutic agents | Increased bioavailability of drugs |

Mecanismo De Acción

The mechanism of action of trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl involves its interaction with specific molecular targets, depending on its application. In liquid crystal technology, for example, its unique structure allows it to align in specific orientations under an electric field, thereby modulating light transmission .

Comparación Con Compuestos Similares

Similar Compounds

- trans,trans-4-(4-Ethylphenyl)-4’-propyl-1,1’-bi(cyclohexane)

- trans,trans-4’-Ethyl-4-(3,4,5-trifluorophenyl)bicyclohexyl

Uniqueness: : What sets trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl apart from similar compounds is its specific structural configuration, which imparts unique physical and chemical properties. This makes it particularly valuable in applications requiring precise molecular alignment, such as in liquid crystal displays .

Actividad Biológica

Chemical Identity

- Name : trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl

- CAS Number : 84656-76-8

- Molecular Formula : C23H36

- Molecular Weight : 312.53 g/mol

- Boiling Point : Approximately 421.4 °C

- Density : 0.925 g/cm³

This compound is characterized by its bicyclic structure, which consists of two cyclohexane rings connected by a propyl chain and substituted with an ethylphenyl group. The stereochemistry (trans,trans) of the substituents is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures to this compound may exhibit significant anticancer properties. For instance, studies on related bicyclic compounds have shown potential antiproliferative effects against various cancer cell lines, including leukemia . The unique structural features of this compound could lead to interactions with biological targets that inhibit cancer cell growth.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various derivatives of bicyclic compounds, revealing that modifications in the substituents significantly affect their cytotoxic profiles. Compounds with similar structural features have been tested against human cancer cell lines, showing varying degrees of cytotoxicity depending on their molecular structure and substituent groups .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various bicyclic compounds on leukemia cells. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for further development in targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of bicyclic compounds were synthesized and tested for antimicrobial activity using the agar well diffusion method. Results indicated that specific structural modifications led to increased zones of inhibition against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound might also possess similar antimicrobial properties depending on its interaction with microbial targets .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C23H36 | Bicyclic structure with ethylphenyl substitution | Potential anticancer and antimicrobial activity |

| 4-(4-Methylphenyl)-4'-propyl-1,1'-bi(cyclohexane) | C23H36 | Similar structure without ethyl group | Studied for anticancer properties |

| 1-Methyl-4-(p-tolyl)-bicyclohexane | C23H36 | Methyl substitution on one cyclohexane ring | Evaluated for cytotoxicity |

Propiedades

IUPAC Name |

1-ethyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36/c1-3-5-19-8-12-21(13-9-19)23-16-14-22(15-17-23)20-10-6-18(4-2)7-11-20/h6-7,10-11,19,21-23H,3-5,8-9,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEGGJHLXGCZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595101 | |

| Record name | 3~4~-Ethyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84656-76-8 | |

| Record name | 3~4~-Ethyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.